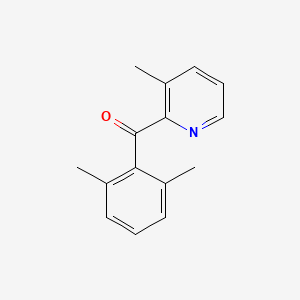

2-(2,6-Dimethylbenzoyl)-3-methylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

(2,6-dimethylphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-4-7-11(2)13(10)15(17)14-12(3)8-5-9-16-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUQUEIVIXWBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of 2,6-Dimethylpyridine to Form 2,6-Dibromomethylpyridine

- This method involves selective bromination of 2,6-dimethylpyridine to generate 2,6-dibromomethylpyridine, which can serve as a precursor for further functionalization leading to the target compound.

- Traditionally, large excesses of N-bromosuccinimide (NBS) are used, often requiring high temperatures (~100°C) and expensive solvents like dimethyl carbonate.

- An improved process involves using dibromohexin (dihalogenated reagent) in smaller quantities, conducting the reaction at milder temperatures (20–80°C), and avoiding debromination steps.

| Parameter | Details |

|---|---|

| Brominating agent | Dibromohexin (optimized quantity) |

| Temperature | 20–80°C |

| Solvent | Typically CCl₄ or similar, with no need for high-temperature solvents |

| Yield | Up to 90% |

| Purity | Very high |

- The process, as detailed in a patent, emphasizes mild conditions and operational simplicity, reducing raw material consumption and equipment requirements.

- The reaction proceeds via electrophilic substitution at methyl groups, forming dibromomethyl intermediates without the need for subsequent debromination.

Reference:

- Patent CN105399661A describes a similar bromination process, highlighting the advantages of using dibromohexin over NBS, including higher yields and milder conditions.

Direct Acylation of Pyridine Derivatives

- The most common industrial synthesis involves acylation of pyridine derivatives with benzoyl chlorides, such as 2,6-dimethylbenzoyl chloride.

- This process is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) and performed under anhydrous conditions to prevent hydrolysis.

| Parameter | Details |

|---|---|

| Reagents | 2,6-dimethylbenzoyl chloride and 3-methylpyridine |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Anhydrous dichloromethane or similar |

| Temperature | Usually 0–25°C during addition, then heated to 50–80°C |

| Reaction time | 2–6 hours |

| Yield | Typically 80–95% |

| Purification | Recrystallization or column chromatography |

- This method is well-established, providing high yields and purity.

- Continuous flow reactors have been employed to enhance control and scalability, as demonstrated in recent studies on heterocyclic acylation.

Reference:

- The synthesis of 2-(2,5-dimethylbenzoyl)-3-methylpyridine via acylation is documented in chemical literature, emphasizing the importance of anhydrous conditions and proper stoichiometry.

Alternative Synthetic Routes: Cross-Coupling and Methylation

- Some research explores cross-coupling reactions, such as Suzuki or Stille couplings, to attach aromatic groups to pyridine rings, followed by methylation or further functionalization.

- Methylation at specific positions can be achieved using methylating agents like methyl iodide or dimethyl sulfate under catalytic conditions.

- These methods are less common for direct synthesis but may be useful for structural modifications or producing analogs.

- Methylation reactions are typically performed at elevated temperatures (80–120°C) with catalysts like potassium carbonate or copper catalysts.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Bromination of 2,6-dimethylpyridine | Mild conditions, high yield, no need for debromination | Cost-effective, scalable | Requires careful control to avoid over-bromination |

| Acylation with benzoyl chlorides | High yield, well-established | Widely used in industry | Requires anhydrous conditions, use of Lewis acids |

| Cross-coupling/methylation | Structural modification potential | Versatile | More complex, less direct |

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dimethylbenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits significant pharmacological properties, particularly as a modulator of muscarinic acetylcholine receptors. Research indicates that derivatives of 2-(2,6-Dimethylbenzoyl)-3-methylpyridine can function as positive allosteric modulators (PAMs) for the M3 muscarinic acetylcholine receptor, which plays a crucial role in various physiological processes.

Case Study: Structure-Activity Relationship (SAR) Studies

A study focused on the SAR of related compounds demonstrated that modifications to the molecular structure can enhance the potency and selectivity of these compounds towards the M3 receptor. For instance, compound 3g showed potent in vitro PAM activity with significant effects on isolated smooth muscle tissues from rats, suggesting its potential therapeutic applications in disorders related to cholinergic signaling .

Biological Research

In addition to its medicinal applications, 2-(2,6-Dimethylbenzoyl)-3-methylpyridine serves as a valuable chemical tool in biological research. Its ability to selectively modulate receptor activity makes it suitable for probing receptor functions and understanding signaling pathways.

Case Study: Pharmacokinetics and Efficacy

The pharmacokinetic profile of compound 3g was evaluated in rats, showing favorable absorption and bioavailability after oral administration. The study found a half-life of approximately 7.8 hours and moderate clearance rates, indicating that this compound could be effectively used in vivo for further biological investigations .

Materials Science

The compound's unique structure also lends itself to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of the pyridine ring contributes to its electronic properties, making it a candidate for incorporation into organic semiconductor materials.

Research on Organic Electronics

Recent advancements have explored the use of pyridine derivatives in dye-sensitized solar cells (DSSCs). The incorporation of 2-(2,6-Dimethylbenzoyl)-3-methylpyridine into these systems has shown promise in enhancing light absorption and improving overall efficiency .

Coordination Chemistry

The compound can also participate in coordination chemistry, forming complexes with metal ions that exhibit interesting catalytic properties. These complexes are being studied for their potential use in catalysis and as antibacterial agents.

Case Study: Antibacterial Activity

Research has indicated that certain metal complexes derived from 2-(2,6-Dimethylbenzoyl)-3-methylpyridine show significant antibacterial activity against both gram-positive and gram-negative bacteria. The zones of inhibition observed were comparable to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this compound .

Wirkmechanismus

The mechanism of action of 2-(2,6-Dimethylbenzoyl)-3-methylpyridine involves its interaction with specific molecular targets. The benzoyl group can participate in various chemical reactions, while the pyridine ring can engage in coordination with metal ions or other molecules. These interactions can influence the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzoyl Group

2,3,5,6-Tetrafluorophenyl Analogs :

Replacing the 2,6-dimethylbenzoyl group with a 2,3,5,6-tetrafluorophenyl moiety increases electrophilicity and metabolic stability by eliminating ester linkages and enhancing electronic deficiency. This substitution improves reactivity with active-site cysteines in enzymes, as seen in activity-based probes (ABPs) .- Chlorinated Benzoyl Derivatives: Halogenated analogs, such as 4,6-dibromo-2-(2-chlorophenyl)-3-methylpyridine (), exhibit altered reactivity due to electron-withdrawing effects.

Pyridine Ring Modifications

- Positional Isomers of Methylpyridine: 3-Methylpyridine: A precursor in the synthesis of the target compound, 3-methylpyridine forms via acrolein condensation under ambient conditions, favoring kinetic control . 2-Methylpyridine (2-Picoline): Synthesized via vapor-phase alkylation of pyridine with methanol, this isomer shows lower catalytic conversion rates (17–50%) compared to 3-methylpyridine . 2,6-Lutidine (2,6-Dimethylpyridine): A structural analog with methyl groups at the 2- and 6-positions, this compound is a common catalyst or ligand in organic synthesis but lacks the benzoyl group’s targeting capability .

Functional Group Additions :

Derivatives like 2-(chloromethyl)-3-methylpyridine hydrochloride (CAS 4370-22-3, ) introduce reactive chloromethyl groups, enabling further functionalization for pharmaceutical intermediates.

Key Research Findings

- Biochemical Applications : The 2,6-dimethylbenzoyl group in the target compound optimizes ABP performance by balancing stability and reactivity, whereas fluorinated analogs prioritize enzyme inhibition .

- Synthetic Challenges : Methylpyridine isomers require precise catalytic conditions; 3-methylpyridine dominates under kinetic control, while 2-methylpyridine forms at higher temperatures (673 K) .

- Structural Flexibility : Substitutions on the benzoyl group (e.g., halogens, methyl) tailor compounds for specific applications, from biomedical probes to agrochemicals .

Biologische Aktivität

2-(2,6-Dimethylbenzoyl)-3-methylpyridine, with the CAS number 1187170-54-2, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a dimethylbenzoyl group at the 2-position and a methyl group at the 3-position. Its unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 2-(2,6-Dimethylbenzoyl)-3-methylpyridine, exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate effectiveness against both gram-positive and gram-negative bacteria. For instance, similar pyridine derivatives have shown zones of inhibition comparable to standard antibiotics like cefixime and azithromycin .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 2-(2,6-Dimethylbenzoyl)-3-methylpyridine | K. pneumoniae | TBD |

| 2-(2,6-Dimethylbenzoyl)-3-methylpyridine | Streptococcus spp. | TBD |

Anticancer Properties

The anticancer potential of 2-(2,6-Dimethylbenzoyl)-3-methylpyridine is supported by studies showing its ability to inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have been reported to exhibit cytotoxic effects against MCF-7 breast cancer cells with IC50 values in the micromolar range .

The biological activity of 2-(2,6-Dimethylbenzoyl)-3-methylpyridine is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit acetylcholinesterase (AChE) activity, which is significant in neuropharmacology.

- Molecular Interactions : The benzoyl and pyridine moieties can engage in π-π interactions and hydrogen bonding with biological macromolecules like proteins and nucleic acids. This interaction can influence various biochemical pathways.

- Radical Scavenging : Some studies suggest that related pyridine derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

- Antibacterial Activity Study : A recent study evaluated several pyridine derivatives for their antibacterial efficacy against common pathogens. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics .

- Cytotoxicity Assessment : In vitro assays demonstrated that 2-(2,6-Dimethylbenzoyl)-3-methylpyridine significantly reduced cell viability in MCF-7 cells, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,6-dimethylbenzoyl)-3-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typically employed: (1) Friedel-Crafts acylation of 3-methylpyridine with 2,6-dimethylbenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃), followed by (2) purification via column chromatography (petroleum ether/EtOAC gradient). Key optimization parameters include temperature control (0–5°C for acylation), solvent polarity, and catalyst stoichiometry. Yield improvements (>80%) are achievable by monitoring intermediates via TLC and adjusting reaction times .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to verify substituent positions (e.g., aromatic protons at δ 7.30–7.81 ppm for benzoyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ calcd for C₁₅H₁₆NO). Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Cross-reference spectral data with structurally analogous compounds (e.g., 2-(2,6-dichlorophenoxy)-3-methylpyridine) .

Q. What safety protocols should be prioritized when handling this compound in the laboratory?

- Methodological Answer : Due to limited toxicity data, adhere to precautionary measures: (1) Use fume hoods and PPE (nitrile gloves, lab coat); (2) avoid inhalation/contact via closed-system handling; (3) store in inert atmospheres (argon) at –20°C. Preliminary ecotoxicity screening (e.g., Daphnia magna acute toxicity assays) is advised for waste disposal planning .

Advanced Research Questions

Q. How does the 2,6-dimethylbenzoyl moiety influence electronic and steric effects in enzyme inhibition studies?

- Methodological Answer : The dimethyl groups enhance steric bulk, restricting rotational freedom and stabilizing interactions with hydrophobic enzyme pockets (e.g., cysteine cathepsins). Computational modeling (DFT calculations) reveals reduced electron density at the carbonyl oxygen, increasing electrophilicity for nucleophilic attack. Compare inhibition kinetics (IC₅₀) against analogs with fluorinated or unsubstituted benzoyl groups to quantify electronic contributions .

Q. What strategies can mitigate metabolic instability in biological applications of this compound?

- Methodological Answer : Replace the ester linkage (if present in derivatives) with amide bonds or ethers to reduce hydrolysis. Introduce electron-withdrawing groups (e.g., fluorine at the 3,5-positions of the benzoyl ring) to delay oxidative metabolism. Validate stability via in vitro microsomal assays (human liver microsomes, NADPH cofactor) and LC-MS metabolite profiling .

Q. How can structural modifications enhance selectivity for target receptors in antimicrobial studies?

- Methodological Answer : Synthesize derivatives with variable substituents on the pyridine ring (e.g., bromo or methoxy groups) and evaluate minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) vs. Gram-negative (E. coli) strains. Use molecular docking (AutoDock Vina) to predict binding affinity to bacterial efflux pump proteins (e.g., AcrB). Prioritize analogs with logP <3 to improve membrane permeability .

Key Research Gaps and Recommendations

- Toxicological Profiling : Conduct in vivo acute toxicity studies (OECD Guideline 423) to establish LD₅₀ values.

- Mechanistic Studies : Investigate interactions with cytochrome P450 isoforms to predict drug-drug interaction risks.

- Environmental Impact : Assess biodegradability (OECD 301F) and soil mobility (column leaching tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.